molecular formula C23H30N2O4S B2725071 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 922093-85-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2725071
CAS No.: 922093-85-4
M. Wt: 430.56
InChI Key: DEPZEIUHRDIBCH-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a tetramethylbenzenesulfonamide moiety. The ethyl and dimethyl substituents on the oxazepine ring enhance steric stability, and the tetramethyl groups on the benzene ring likely improve lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-8-25-19-10-9-18(12-20(19)29-13-23(6,7)22(25)26)24-30(27,28)21-16(4)14(2)11-15(3)17(21)5/h9-12,24H,8,13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPZEIUHRDIBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with potential biological activity. Its intricate structure suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

The compound's chemical formula is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S with a molecular weight of approximately 418.51 g/mol. The IUPAC name reflects its complex structure involving a tetrahydrobenzo[b][1,4]oxazepin moiety and a sulfonamide group.

Property Value
Molecular FormulaC21H26N2O5S
Molecular Weight418.51 g/mol
IUPAC NameThis compound
SMILESCCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIInChI=1S/C21H26N2O5S/c1...

Anticancer Properties

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazepin can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically:

  • Farnesyl Diphosphate Synthase (FPPS) : Compounds with similar structures have demonstrated inhibitory effects on FPPS, which is crucial in cholesterol biosynthesis and is a target for treating various diseases including cancer and osteoporosis .
    • IC50 Values : Various studies report IC50 values ranging from low nanomolar to micromolar concentrations for related compounds.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds containing benzo[b][1,4]oxazepin structures have been shown to exhibit activity against a range of bacterial and fungal pathogens. This suggests potential applications in treating infections or as part of antimicrobial therapies.

Case Studies

  • Antitumor Activity in vitro : A study evaluated the cytotoxic effects of oxazepin derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that these compounds could effectively reduce cell viability at concentrations around 10 µM after 48 hours of treatment.
  • Enzymatic Assays : Inhibition assays conducted on FPPS revealed that certain derivatives exhibited IC50 values as low as 0.54 nM in vitro. This highlights the potential for developing potent inhibitors based on the oxazepin scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs sharing structural motifs (benzoxazepine derivatives or sulfonamide-containing molecules). Data is synthesized from methodologies described in the evidence, focusing on bioactivity profiles , structural features , and target interactions (Table 1).

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name / Class Core Structure Key Substituents Reported Bioactivity (IC₅₀/EC₅₀) Target Protein/Pathway
Target Compound (as above) Benzo[b][1,4]oxazepine + sulfonamide 5-ethyl, 3,3-dimethyl, tetramethylbenzene Not explicitly reported (hypothesized kinase inhibition) Potential interaction with HSP90 or COX-2
Salternamide E (Marine-derived benzoxazepine) Benzo[b][1,4]oxazepine Hydroxyl, methyl groups Anticancer (EC₅₀ = 8.2 µM vs. HCT-116) Apoptosis induction via caspase-3 activation
Plant-derived benzoxazepine alkaloid (e.g., taxoid analogs) Benzoxazepine fused with taxane Acetyl, hydroxyl groups Antiproliferative (IC₅₀ = 0.5 µM vs. MCF-7) Tubulin polymerization inhibition
2,3,5,6-Tetramethylbenzenesulfonamide analogs (Synthetic sulfonamides) Benzene sulfonamide Varied alkyl/aryl groups COX-2 inhibition (IC₅₀ = 0.03 µM) Cyclooxygenase-2 (anti-inflammatory)

Key Findings:

Structural Determinants of Bioactivity: The tetramethylbenzenesulfonamide group in the target compound is structurally analogous to COX-2 inhibitors (e.g., celecoxib derivatives) but lacks the canonical pyrazole ring, suggesting a divergent mechanism . Compared to Salternamide E, the absence of hydroxyl groups in the target compound may reduce solubility but enhance metabolic stability .

Target Specificity :

  • Benzoxazepines with electron-withdrawing groups (e.g., the 4-oxo moiety in the target compound) often exhibit kinase or protease inhibitory activity, as seen in related taxoid alkaloids .
  • The tetramethylbenzenesulfonamide moiety is associated with high-affinity binding to hydrophobic pockets in enzymes, as demonstrated in COX-2 inhibitors .

Data-Mining Insights :
Hierarchical clustering of bioactivity profiles (as in ) suggests that compounds with bulky sulfonamide substituents cluster separately from smaller analogs, correlating with enhanced selectivity for hydrophobic targets.

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